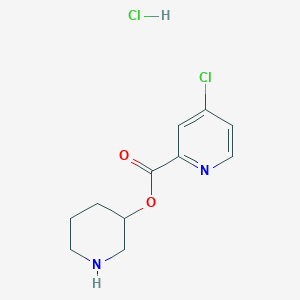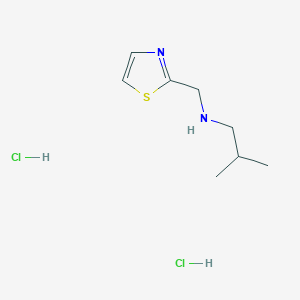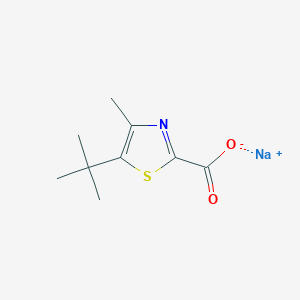
3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride
Vue d'ensemble
Description
3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride (3-P4C2PCH) is a small molecule used in various scientific research applications. It is a derivative of piperidine, a six-membered heterocyclic aromatic compound, and is composed of a chlorine atom, a pyridine ring, and a carboxylate group. 3-P4C2PCH is a highly versatile compound and has been used in a variety of scientific research applications, including drug discovery, drug metabolism, and enzyme inhibition studies.
Applications De Recherche Scientifique
Inhibition of Blood Platelet Aggregation : Grisar et al. (1976) investigated a series of compounds, including derivatives of 2-piperidinyl, for their potential to inhibit ADP-induced aggregation of blood platelets. This research is important for understanding how these compounds can be used in the prevention of blood clot formation (Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976).
Vasodilation Properties : Girgis et al. (2008) synthesized new 3-pyridinecarboxylates, including those involving piperidine, and studied their potential vasodilation properties. These findings are crucial for developing treatments for vascular diseases (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).
Crystal and Molecular Structure Analysis : Szafran, Komasa, and Bartoszak-Adamska (2007) characterized 4-Piperidinecarboxylic acid hydrochloride through single crystal X-ray diffraction, computational calculations, and spectroscopic methods. Such studies are significant for understanding the physical and chemical properties of these compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis of Coordination Polymers : Das et al. (2009) researched the reaction of pyridine-2,4,6-tricarboxylic acid (ptcH(3)) with various metals, including piperidine derivatives, forming different coordination polymers. This study aids in the development of materials with specific molecular architectures (Das, Ghosh, Sañudo, & Bharadwaj, 2009).
Fluorescent Probes for DNA Detection : Perin et al. (2011) achieved the synthesis of benzimidazo[1,2-a]quinolines, substituted with piperidine, for potential use as DNA-specific fluorescent probes. This discovery has implications in biochemical research and diagnostics (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Solid-state Characterization of Anaesthetic Drugs : Schmidt (2005) characterized local anaesthetic drugs, including those with piperidine structures, using various spectroscopic and thermal analysis methods. Understanding the physical properties of these compounds is key for their development and application in medicine (Schmidt, 2005).
Propriétés
IUPAC Name |
piperidin-3-yl 4-chloropyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2.ClH/c12-8-3-5-14-10(6-8)11(15)16-9-2-1-4-13-7-9;/h3,5-6,9,13H,1-2,4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHYYUNSOQQHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(=O)C2=NC=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[(cis)-2,6-Dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one](/img/structure/B1396960.png)
![4-[(Phenylamino)methyl]piperidin-4-ol](/img/structure/B1396961.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396962.png)
![N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396964.png)
amine dihydrochloride](/img/structure/B1396965.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396966.png)
![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1396967.png)
![4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1396969.png)



![[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate](/img/structure/B1396978.png)
![[1-(2-Furyl)cyclopropyl]amine hydrochloride](/img/structure/B1396979.png)
![1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one](/img/structure/B1396982.png)